molecular formula C14H10FN3O3 B3841449 3-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B3841449
M. Wt: 287.25 g/mol
InChI Key: SNDPUDHVMJTLBA-CXUHLZMHSA-N
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Description

3-fluoro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a Schiff base compound, characterized by the presence of a fluorine atom, a nitrophenyl group, and a benzohydrazide moiety. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity.

Preparation Methods

The synthesis of 3-fluoro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are mild, and the product is obtained through recrystallization from ethanol.

Chemical Reactions Analysis

3-fluoro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

3-fluoro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can be compared with other similar Schiff base compounds, such as:

Properties

IUPAC Name

3-fluoro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(7-5-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPUDHVMJTLBA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
Reactant of Route 3
3-fluoro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

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